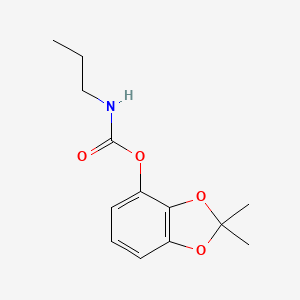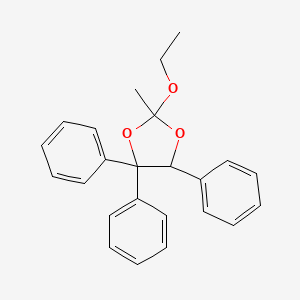
2-Ethoxy-2-methyl-4,4,5-triphenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-methyl-4,4,5-triphenyl-1,3-dioxolane is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and three phenyl groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-methyl-4,4,5-triphenyl-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of triphenylmethanol with ethyl vinyl ether in the presence of an acid catalyst to form the desired dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Catalyst: Acid catalysts such as p-toluenesulfonic acid
Solvent: Solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-methyl-4,4,5-triphenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using reagents like bromine or chlorine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Ethoxy-2-methyl-4,4,5-triphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-methyl-4,4,5-triphenyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The ethoxy and methyl groups can participate in hydrogen bonding and van der Waals interactions, while the phenyl groups provide hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Triphenylcarbethoxymethylenephosphorane
Comparison
Compared to similar compounds, 2-Ethoxy-2-methyl-4,4,5-triphenyl-1,3-dioxolane is unique due to its specific combination of functional groups and structural features. The presence of three phenyl groups attached to the dioxolane ring distinguishes it from other dioxolane derivatives, providing unique chemical and physical properties.
Properties
CAS No. |
61562-19-4 |
|---|---|
Molecular Formula |
C24H24O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-ethoxy-2-methyl-4,4,5-triphenyl-1,3-dioxolane |
InChI |
InChI=1S/C24H24O3/c1-3-25-23(2)26-22(19-13-7-4-8-14-19)24(27-23,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,22H,3H2,1-2H3 |
InChI Key |
SWHGGQUHANCKBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-Dichlorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14577157.png)
![(NE)-N-[(1-propan-2-ylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14577162.png)
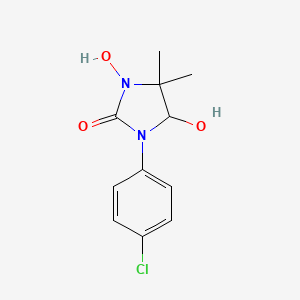
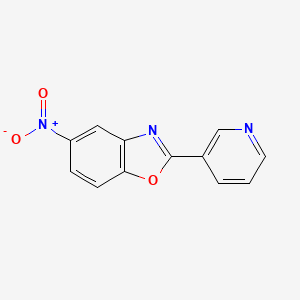
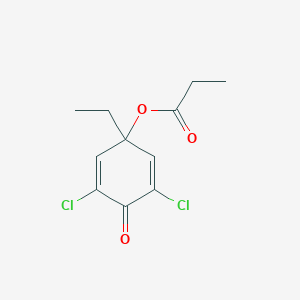
![1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl-](/img/structure/B14577180.png)
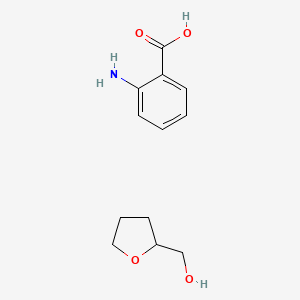
![2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14577196.png)
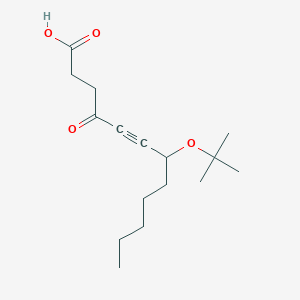
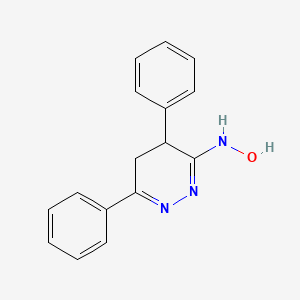
![N-[(2-Bromoethoxy)carbonyl]-L-leucine](/img/structure/B14577218.png)
![1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14577234.png)
![3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14577235.png)
